Cas no 39153-95-2 (2-(1-oxo-1H-isochromen-3-yl)acetic acid)

2-(1-oxo-1H-isochromen-3-yl)acetic acid is a versatile organic compound featuring a fused isocoumarin core with an acetic acid substituent at the 3-position. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. Its isocoumarin moiety is known for potential biological activity, while the carboxylic acid group enhances solubility and facilitates conjugation or derivatization. The compound is characterized by high purity and stability, ensuring reliable performance in research and industrial applications. Its well-defined structure and functional groups make it a useful building block for medicinal chemistry and material science.
2-(1-oxo-1H-isochromen-3-yl)acetic acid structure
39153-95-2 structure
商品名:2-(1-oxo-1H-isochromen-3-yl)acetic acid
CAS番号:39153-95-2
MF:C11H8O4
メガワット:204.178823471069
MDL:MFCD18450553
CID:4650567
PubChem ID:22476469

2-(1-oxo-1H-isochromen-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-oxo-1H-isochromen-3-yl)acetic acid
    • MDL: MFCD18450553
    • インチ: 1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(14)15-8/h1-5H,6H2,(H,12,13)
    • InChIKey: SLAXQKBVDWOLFK-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2C=CC=CC=2C=C1CC(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 204.04225873g/mol
  • どういたいしつりょう: 204.04225873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 63.6Ų

2-(1-oxo-1H-isochromen-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-305263-0.5g
2-(1-oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95.0%
0.5g
$824.0 2025-03-19
Chemenu
CM463530-100mg
2-(1-oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95%+
100mg
$*** 2023-05-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01035336-1g
2-(1-Oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95%
1g
¥5180.0 2024-04-18
Enamine
EN300-305263-10g
2-(1-oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95%
10g
$4545.0 2023-09-05
Enamine
EN300-305263-0.25g
2-(1-oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95.0%
0.25g
$524.0 2025-03-19
Aaron
AR01B763-500mg
2-(1-oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95%
500mg
$1158.00 2025-02-09
Aaron
AR01B763-50mg
2-(1-oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95%
50mg
$362.00 2025-02-09
1PlusChem
1P01B6XR-10g
2-(1-oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95%
10g
$5680.00 2023-12-17
Aaron
AR01B763-250mg
2-(1-oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95%
250mg
$746.00 2025-02-09
1PlusChem
1P01B6XR-50mg
2-(1-oxo-1H-isochromen-3-yl)acetic acid
39153-95-2 95%
50mg
$308.00 2025-03-19

2-(1-oxo-1H-isochromen-3-yl)acetic acid 関連文献

2-(1-oxo-1H-isochromen-3-yl)acetic acidに関する追加情報

2-(1-Oxo-1H-Isochromen-3-Yl)Acetic Acid (CAS No. 39153-95-2): A Comprehensive Overview

2-(1-Oxo-1H-Isochromen-3-Yl)Acetic Acid, also known by its CAS registry number 39153-95-2, is a biologically active compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isochromanoid derivatives, which are known for their structural diversity and potential therapeutic applications. The molecule consists of a isochromen ring system fused with a ketone group and an acetic acid moiety, making it a unique scaffold for further functionalization and biological evaluation.

The isochromen ring system in this compound is a key structural feature that contributes to its pharmacological properties. Recent studies have highlighted the importance of such bicyclic frameworks in modulating enzyme activity and receptor binding. For instance, researchers have demonstrated that 2-(1-Oxo-1H-Isochromen-3-Yl)Acetic Acid exhibits potent inhibitory effects on certain kinases, making it a promising lead compound for the development of anti-cancer agents. This finding underscores the potential of this compound as a kinase inhibitor in oncology research.

In terms of synthesis, 2-(1-Oxo-1H-Isochromen-3-Yl)Acetic Acid can be prepared through various routes, including oxidative coupling reactions and cyclization processes. One notable method involves the oxidation of dihydroisochromen derivatives, which allows for the formation of the ketone group at position 1. This approach has been optimized in recent studies to enhance yield and purity, ensuring that the compound is readily available for further experimentation.

The physicochemical properties of CAS No. 39153-95-2 have been extensively characterized, revealing its stability under physiological conditions and its ability to permeate cellular membranes. These properties are critical for its potential use as a drug candidate, as they influence bioavailability and efficacy. Additionally, computational studies have provided insights into the molecular interactions of this compound with target proteins, further aiding in its optimization for therapeutic applications.

One area where 2-(1-Oxo-1H-Isochromen-3-Yl)Acetic Acid has shown particular promise is in the treatment of neurodegenerative diseases. Preclinical studies have demonstrated its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. This activity suggests that the compound could serve as a lead molecule for developing novel therapeutics targeting neurodegenerative conditions. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, highlighting its versatility as a multi-targeted agent.

Recent advancements in medicinal chemistry have also focused on modifying the acetic acid moiety of this compound to enhance its pharmacokinetic profile. For example, esterification or amidation of the carboxylic acid group has been shown to improve solubility and reduce toxicity without compromising bioactivity. These modifications underscore the importance of structure-property relationships in drug design and provide a foundation for future research into this compound's therapeutic potential.

In conclusion, 2-(1-Oxo-1H-Isochromen-3-Yl)Acetic Acid (CAS No. 39153-95-2) is a structurally unique compound with significant potential in drug discovery and development. Its diverse biological activities, coupled with recent advances in synthesis and modification techniques, make it an attractive candidate for addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of medicinal chemistry.

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